N1-(5-chloro-2-cyanophenyl)-N2-cycloheptyloxalamide
Description
N1-(5-chloro-2-cyanophenyl)-N2-cycloheptyloxalamide is a synthetic small molecule characterized by an oxalamide backbone substituted with a 5-chloro-2-cyanophenyl group at the N1 position and a cycloheptyl group at the N2 position (Figure 1).
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-cycloheptyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-12-8-7-11(10-18)14(9-12)20-16(22)15(21)19-13-5-3-1-2-4-6-13/h7-9,13H,1-6H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFKSTUGVOFMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares N1-(5-chloro-2-cyanophenyl)-N2-cycloheptyloxalamide with compounds sharing structural motifs (e.g., halogenated aryl groups, amide backbones) or reported biological activities (e.g., HDAC inhibition).
Table 1: Structural and Functional Comparison
Key Findings:
Structural Analog YF479: YF479, a heptanediamid-based HDAC inhibitor, shares functional similarities with the target compound due to its amide backbone and halogenated aryl groups. However, YF479’s 3-bromo and 2,4-dimethoxyphenyl substituents likely enhance its binding affinity to HDAC enzymes compared to the target compound’s chloro-cyanophenyl group. Bromine’s larger atomic radius may improve hydrophobic interactions, while methoxy groups could participate in hydrogen bonding . Activity Gap: YF479 demonstrated potent HDAC inhibition (IC₅₀ <100 nM) in screening assays, whereas the target compound’s activity remains unverified.
Benzodiazepine Derivatives :
- Compounds like 7-chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione () share a chloro-substituted aromatic ring but differ in core structure. Benzodiazepines typically target GABAₐ receptors, suggesting divergent mechanisms compared to oxalamides. The nitro group in 5-(o-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one may confer anticonvulsant properties, highlighting functional diversity within chloro-substituted compounds .
Substituent Effects: Chloro vs. Cyano vs. Methoxy: The cyano group’s strong electron-withdrawing nature could alter electronic properties of the aryl ring, affecting binding pocket compatibility.
Q & A
Basic Research Questions
What are the optimized synthetic routes and purification methods for N1-(5-chloro-2-cyanophenyl)-N2-cycloheptyloxalamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Intermediate Preparation : Synthesis of 5-chloro-2-cyanophenylamine via nitration and reduction of nitrobenzene derivatives.
Oxalamide Formation : Reacting the amine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the oxalamide backbone.
Cycloheptyl Group Introduction : Coupling the intermediate with cycloheptylamine using coupling agents like HATU or DCC in the presence of a base (e.g., triethylamine).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Analytical techniques like HPLC and TLC monitor reaction progress .
Which analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cycloheptyl group integration. For example, the cycloheptyl protons appear as multiplet signals (δ 1.4–2.1 ppm) in CDCl₃ .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 360.2 for C₁₇H₁₈ClN₃O₂).
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
How is initial biological activity screening conducted for this compound?
Methodological Answer:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ values reported as ~20 µM for analogous oxalamides) .
| Assay Type | Model System | Reported Activity | Reference |
|---|---|---|---|
| MIC (Antimicrobial) | S. aureus | 10–50 µg/mL | |
| IC₅₀ (Cytotoxicity) | MCF-7 cells | ~20 µM |
Advanced Research Questions
How do structural modifications influence the compound’s bioactivity in SAR studies?
Methodological Answer:
- Substituent Effects : Replacing the cycloheptyl group with smaller rings (e.g., cyclopropyl) reduces steric hindrance, potentially enhancing enzyme binding. Conversely, adding electron-withdrawing groups (e.g., -NO₂) on the phenyl ring may alter electronic properties and solubility .
- Case Study : Analogues with thiophene moieties show improved MIC values (e.g., 10 µg/mL vs. 25 µg/mL for unmodified derivatives) due to enhanced membrane permeability .
What experimental approaches identify the compound’s molecular targets and mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
- Cellular Thermal Shift Assay (CETSA) : Identifies target proteins by measuring thermal stability shifts upon compound binding .
- Transcriptomic Profiling : RNA sequencing of treated cells reveals pathways affected (e.g., apoptosis markers like caspase-3 upregulation) .
How can computational modeling guide the optimization of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase domain). The cycloheptyl group’s hydrophobic interactions with pocket residues (e.g., Leu694) correlate with activity .
- QSAR Models : Correlate logP values with cytotoxicity; analogues with logP ~2.5 show optimal membrane permeability .
How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Validate protocols (e.g., consistent cell passage numbers, serum-free conditions).
- Purity Verification : Re-test compounds with HPLC to rule out degradation products.
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to confirm stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
